5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid
CAS No.:
Cat. No.: VC13415573
Molecular Formula: C13H9NO3S
Molecular Weight: 259.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9NO3S |
|---|---|
| Molecular Weight | 259.28 g/mol |
| IUPAC Name | 5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H9NO3S/c1-14-9-5-3-2-4-7(9)11-8(12(14)15)6-10(18-11)13(16)17/h2-6H,1H3,(H,16,17) |
| Standard InChI Key | VBYFKSLREAHWBB-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)O |
| Canonical SMILES | CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxylic acid, reflecting its fused bicyclic system comprising a quinoline ring (a benzene ring fused to a pyridine) and a thiophene ring (a five-membered aromatic ring with one sulfur atom). The molecular formula is C₁₃H₉NO₃S, with a molecular weight of 259.28 g/mol. The methyl group is located at position 5 of the quinoline ring, while the carboxylic acid functional group occupies position 2 of the thiophene moiety (Figure 1).
Stereoelectronic Features
The planar thienoquinoline system facilitates π-π stacking interactions with biological targets, such as kinase enzymes . The carboxylic acid group enhances water solubility and provides a site for derivatization, while the methyl substituent influences steric and electronic properties, modulating binding affinity. The compound’s SMILES notation (CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)O) and InChIKey (VBYFKSLREAHWBB-UHFFFAOYSA-N) are critical for database searches and computational modeling.
Synthetic Pathways and Methodologies
Key Synthetic Routes
The synthesis of 5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid typically involves a six-step sequence starting from aniline derivatives :
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Friedel-Crafts Acylation: Introduction of an acetyl group to aniline yields intermediates for cyclization.
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Vilsmeier-Haack Reaction: Formylation generates aldehyde precursors for thiophene ring formation.
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Nucleophilic Aromatic Substitution (SNAr): Thiophene ring closure via sulfur incorporation.
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Cyclization: Acid- or base-mediated cyclization forms the thienoquinoline core.
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Methylation: Selective methylation at position 5 using methylating agents like methyl iodide.
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Oxidation and Carboxylation: Introduction of the carboxylic acid group via hydrolysis or oxidation .
This route achieves high yields (70–85%) without chromatographic purification, making it scalable for industrial applications .
Convergent Analog Synthesis
The carboxylic acid intermediate serves as a versatile building block for derivatives. For example, coupling with amines via activated esters produces amides (e.g., 5-methyl-N-(pyridin-2-yl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide), which exhibit enhanced kinase inhibition .
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s modular structure enables rapid generation of analogs with varied pharmacological profiles. Recent efforts focus on:
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Bioisosteric replacements: Substituting the carboxylic acid with sulfonamides or esters to improve bioavailability.
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Ring functionalization: Introducing halogens or alkoxy groups at position 7 or 8 to enhance target engagement .
Preclinical Studies
Recent Advances and Future Directions
Structure-Activity Relationship (SAR) Studies
Recent SAR campaigns have identified ortho-substituted pyridyl amides (e.g., 25s) as potent inhibitors with improved selectivity . Computational modeling predicts that introducing bulky substituents at position 2 could further reduce off-target effects .
Therapeutic Expansion
Emerging research explores this scaffold’s potential in treating tauopathies (e.g., Alzheimer’s disease) by modulating CDK5-mediated tau hyperphosphorylation . Additionally, its role in anti-inflammatory therapies is under investigation, leveraging kinase cross-reactivity with JAK3 and IRAK4 .
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